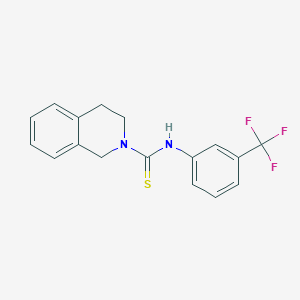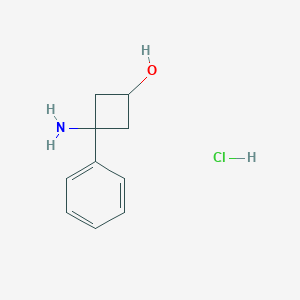
N-((4-(diméthylamino)-6-méthylpyrimidin-2-yl)méthyl)-3,4-diméthylbenzènesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3,4-dimethylbenzenesulfonamide is a complex organic compound known for its unique chemical structure and diverse applications in various fields, including chemistry, biology, medicine, and industry. Its distinct molecular configuration allows it to undergo various chemical reactions, making it a versatile compound of interest for researchers.
Applications De Recherche Scientifique
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3,4-dimethylbenzenesulfonamide has extensive applications in scientific research:
Chemistry: : Used as a building block for the synthesis of more complex molecules, aiding in the development of new chemical entities.
Biology: : Serves as a probe for studying biochemical pathways, enzyme activities, and cellular processes.
Medicine: : Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: : Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3,4-dimethylbenzenesulfonamide typically involves the following steps:
Formation of the Pyrimidine Core: : The starting materials, such as 4-(dimethylamino)-6-methylpyrimidine, are synthesized through condensation reactions involving appropriate aldehydes and amines under controlled conditions.
Sulfonamide Formation: : The pyrimidine core is then reacted with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide linkage.
Purification: : The crude product is purified using techniques like recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
For industrial-scale production, optimization of reaction conditions is crucial. This involves:
Catalysts: : Using efficient catalysts to increase reaction rates and yields.
Temperature Control: : Maintaining optimal temperatures to ensure maximum product formation.
Solvent Selection: : Choosing appropriate solvents to facilitate reactions and enhance product purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.
Reduction: : Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, often resulting in the reduction of specific functional groups.
Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, where various substituents are introduced into the molecule.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halogenating agents, organometallic reagents.
Major Products
Mécanisme D'action
The mechanism of action of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3,4-dimethylbenzenesulfonamide involves:
Molecular Targets: : It may interact with specific enzymes, receptors, or proteins within biological systems, leading to modulation of their activities.
Pathways: : The compound can influence various biochemical pathways, potentially altering cellular functions or physiological responses.
Comparaison Avec Des Composés Similaires
Compared to other sulfonamide and pyrimidine derivatives, N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3,4-dimethylbenzenesulfonamide stands out due to its unique combination of structural features and functional groups.
Similar Compounds
Sulfanilamide: : A simpler sulfonamide with broad antibacterial properties.
Pyrimethamine: : A pyrimidine derivative used as an antimalarial drug.
Trimethoprim: : Another pyrimidine-based compound with antibiotic properties, often used in combination with sulfonamides.
Propriétés
IUPAC Name |
N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-3,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S/c1-11-6-7-14(8-12(11)2)23(21,22)17-10-15-18-13(3)9-16(19-15)20(4)5/h6-9,17H,10H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGOTXJFQFOWXJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2=NC(=CC(=N2)N(C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-((7-chloro-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2416632.png)
![N-(4-fluorophenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2416634.png)
![4-(methoxymethyl)-1-{1-[1-(thiophen-2-yl)cyclopentanecarbonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole](/img/structure/B2416637.png)
![(Z)-2-Cyano-3-[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2416638.png)


![N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2416645.png)

![N-methyl-N-({1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide](/img/structure/B2416647.png)


![Ethyl 1-[morpholin-4-yl(phenyl)methyl]cyclohexane-1-carboxylate](/img/structure/B2416652.png)
![N-[1-(4-CHLOROBENZENESULFONYL)PYRROLIDIN-2-YL]MORPHOLINE-4-CARBOXAMIDE](/img/structure/B2416653.png)

